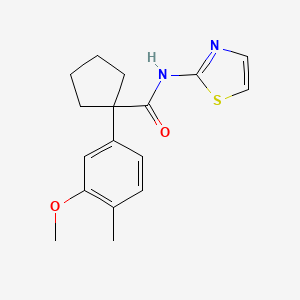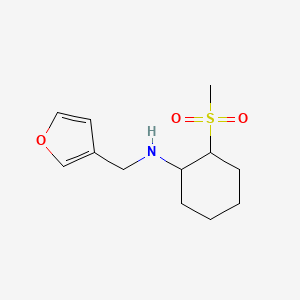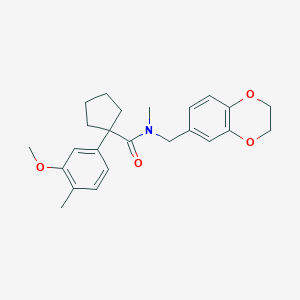![molecular formula C15H18ClN3O B7059462 8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine](/img/structure/B7059462.png)
8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine typically involves the reaction of 8-chloroquinoline with N-[(4-methylmorpholin-2-yl)methyl]amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: Known for its anti-inflammatory and anticancer properties.
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Studied for its anticancer activity.
Uniqueness
8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a morpholine moiety makes it a versatile compound for various research applications .
Properties
IUPAC Name |
8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-19-7-8-20-11(10-19)9-18-14-5-6-17-15-12(14)3-2-4-13(15)16/h2-6,11H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHBTGHAMRNUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC2=C3C=CC=C(C3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-methylpyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine](/img/structure/B7059394.png)
![N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7059395.png)

![2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide](/img/structure/B7059406.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7059416.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7059420.png)
![3-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7059430.png)
![5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7059440.png)
![N-(3,5-dichloro-4-methylphenyl)-N'-[1-(4-hydroxyphenyl)propan-2-yl]oxamide](/img/structure/B7059449.png)
![2-Cyclopropyl-5-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]piperidin-1-yl]-1,3,4-oxadiazole](/img/structure/B7059452.png)
![4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7059460.png)
![N-[3-(2,5-dioxoimidazolidin-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7059464.png)
